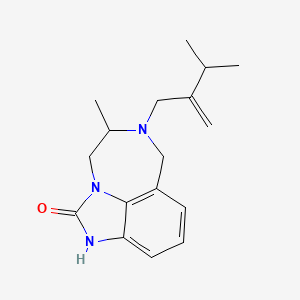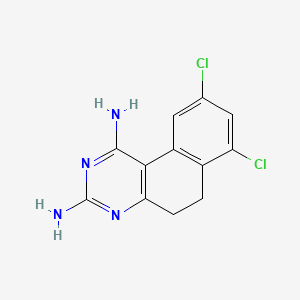
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- is a chemical compound with the molecular formula C12H10Cl2N4 and a molecular weight of 281.141. It is characterized by the presence of two chlorine atoms and a dihydrobenzoquinazoline structure.
Métodos De Preparación
The synthesis of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. For instance, the compound can be synthesized by reacting a substituted aniline with a chlorinated quinazoline derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline derivatives .
Aplicaciones Científicas De Investigación
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Dihydroquinazoline derivatives: These compounds are similar in structure but differ in the degree of hydrogenation, affecting their reactivity and applications.
Chlorinated aromatic compounds: These compounds contain chlorine atoms and aromatic rings, similar to Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-, but may have different functional groups and properties.
The uniqueness of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
37436-47-8 |
|---|---|
Fórmula molecular |
C12H10Cl2N4 |
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
7,9-dichloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C12H10Cl2N4/c13-5-3-7-6(8(14)4-5)1-2-9-10(7)11(15)18-12(16)17-9/h3-4H,1-2H2,(H4,15,16,17,18) |
Clave InChI |
DMVAZGDNALLUNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C1C(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


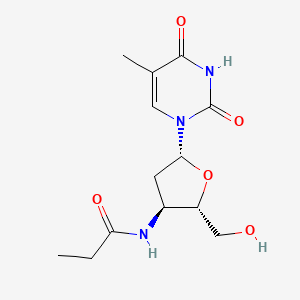
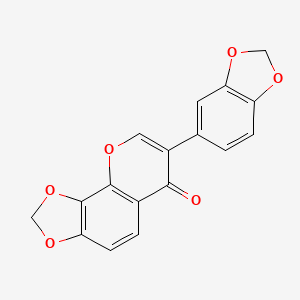
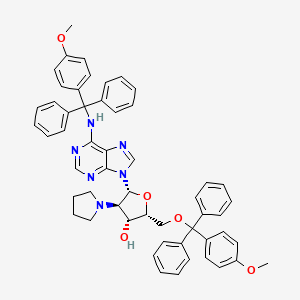
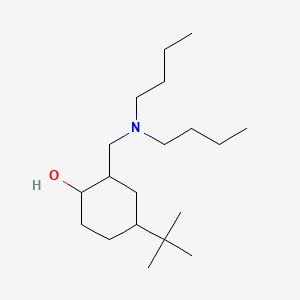

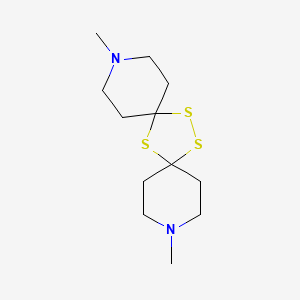
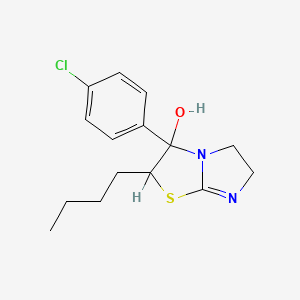

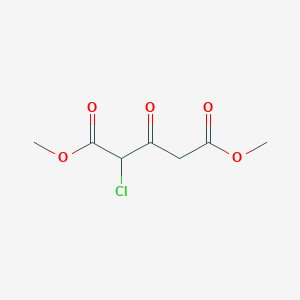
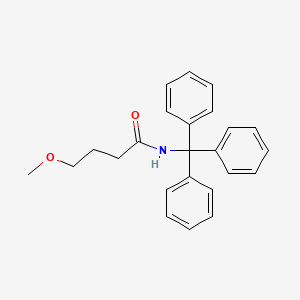
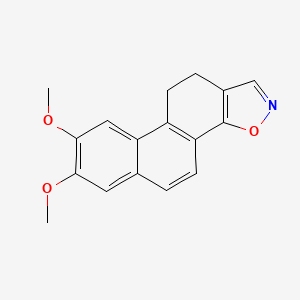
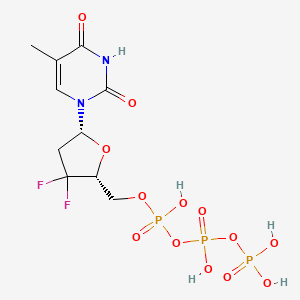
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
